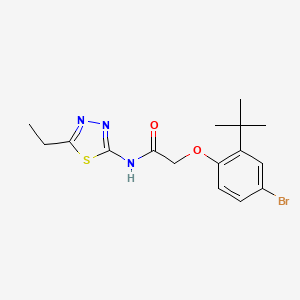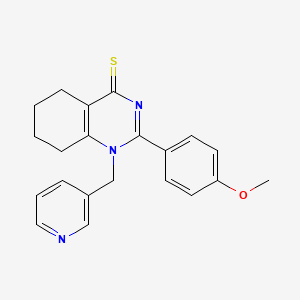![molecular formula C15H10BrClF3NO2 B3583782 2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3583782.png)
2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of 2-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Etherification: 2-bromophenol is then reacted with chloroacetic acid in the presence of a base like potassium carbonate to form 2-(2-bromophenoxy)acetic acid.
Amidation: The final step involves reacting 2-(2-bromophenoxy)acetic acid with 4-chloro-3-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of amines or other reduced products.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for creating various derivatives.
Biology and Medicine
In biological and medicinal research, this compound can be used to study the effects of halogenated phenoxy compounds on biological systems. It may serve as a lead compound for developing new pharmaceuticals with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity to these targets, potentially leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- 2-(2-fluorophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
- 2-(2-iodophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
The uniqueness of 2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide lies in its specific combination of bromine, chlorine, and trifluoromethyl groups. This combination can result in distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClF3NO2/c16-11-3-1-2-4-13(11)23-8-14(22)21-9-5-6-12(17)10(7-9)15(18,19)20/h1-7H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGLQDAIJKRXQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-chloro-4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxybenzoate](/img/structure/B3583703.png)
![Methyl 5-chloro-2-methoxy-4-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzoate](/img/structure/B3583711.png)
![methyl 5-chloro-2-methoxy-4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B3583716.png)
![N-cyclohexyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3583722.png)
![N-benzyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3583727.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B3583731.png)
![N-(4-fluorophenyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B3583735.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B3583744.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3583745.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3583776.png)
![2-(3-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3583779.png)

